molecular formula C11H11BrO B1276088 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol CAS No. 76347-62-1

4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol

Cat. No.: B1276088
CAS No.: 76347-62-1
M. Wt: 239.11 g/mol
InChI Key: PYMSTKBGLPACHI-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol is a useful research compound. Its molecular formula is C11H11BrO and its molecular weight is 239.11 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-bromophenyl)-2-methylbut-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c1-11(2,13)8-7-9-3-5-10(12)6-4-9/h3-6,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMSTKBGLPACHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405605
Record name 4-(4-bromophenyl)-2-methylbut-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76347-62-1
Record name 4-(4-bromophenyl)-2-methylbut-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 4 Bromophenyl 2 Methylbut 3 Yn 2 Ol

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is the cornerstone for synthesizing arylalkynes like 4-(4-bromophenyl)-2-methylbut-3-yn-2-ol. The Sonogashira-Hagihara coupling and, more recently, decarboxylative coupling approaches represent the most prominent and effective strategies.

Sonogashira-Hagihara Coupling Protocol

The Sonogashira-Hagihara reaction is a widely utilized cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is instrumental in the synthesis of substituted alkynes and has been adapted in various forms for the preparation of this compound. wikipedia.orgbeilstein-journals.org The reaction involves the coupling of an aryl halide, in this case, a 4-bromophenyl derivative, with 2-methyl-3-butyn-2-ol, which serves as a protected form of acetylene. nih.govresearchgate.net

The original and most common form of the Sonogashira reaction employs a dual catalytic system consisting of a palladium complex and a copper(I) salt, typically copper(I) iodide (CuI), as a co-catalyst. wikipedia.orglibretexts.org The reaction is conducted in the presence of an amine base, such as diethylamine or triethylamine, which also often serves as the solvent. wikipedia.orgnih.gov

In this system, two catalytic cycles operate concurrently. libretexts.org The palladium cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product. libretexts.org The copper cycle's role is to facilitate the formation of the copper acetylide by reacting with the terminal alkyne in the presence of the base, which increases the acidity of the alkyne's terminal proton. libretexts.org

A typical synthesis analogous to that of the target compound involves refluxing the aryl bromide (e.g., 4-bromoanisole) and 2-methylbut-3-yn-2-ol in diethylamine with catalytic amounts of palladium(II) acetate (B1210297), triphenylphosphine, and copper(I) iodide. nih.gov

Table 1: Typical Components in Conventional Sonogashira-Hagihara Coupling

Role Example Compound
Aryl Halide 1-Bromo-4-iodobenzene, 4-Bromoanisole
Alkyne Source 2-Methyl-3-butyn-2-ol
Palladium Catalyst Palladium(II) acetate, Dichlorobis(triphenylphosphine)palladium(II)
Copper Co-catalyst Copper(I) iodide (CuI)
Ligand Triphenylphosphine
Base/Solvent Diethylamine, Triethylamine

While effective, the use of copper as a co-catalyst can lead to undesirable side reactions, most notably the oxidative homocoupling of the alkyne (Glaser coupling), which reduces the yield of the desired product. nih.gov This has prompted the development of copper-free Sonogashira coupling protocols. nih.govrsc.orgresearchgate.net These methods rely solely on a palladium catalyst and typically require a stronger base to facilitate the deprotonation of the alkyne for the formation of the palladium-acetylide complex. libretexts.orgnih.gov

Research into the synthesis of similar aryl-2-methyl-3-butyn-2-ols has shown that a combination of palladium acetate [Pd(OAc)₂] as the catalyst, a suitable phosphine (B1218219) ligand, and an organic base like 1,8-Diazabicycloundec-7-ene (DBU) in a solvent such as tetrahydrofuran (B95107) (THF) is highly effective. beilstein-journals.org The choice of base is critical in the absence of copper, with DBU showing superior performance over other bases like triethylamine or potassium carbonate in this system. beilstein-journals.org

Table 2: Optimization of Copper-Free Sonogashira Coupling for Aryl-2-methyl-3-butyn-2-ols Based on the synthesis of 2-methyl-4-(3-aminophenyl)-3-butyn-2-ol. beilstein-journals.org

Entry Base Ligand Yield (%)
1 TBAF PPh₃ 61
2 K₂CO₃ PPh₃ 14
3 NEt₃ PPh₃ 5
4 DBU PPh₃ 84
5 DBU P(p-tol)₃ 89
6 DBU P(o-tol)₃ 45

The ancillary ligand coordinated to the palladium center plays a crucial role in determining the catalyst's stability and reactivity. nih.govpitt.edu In the context of Sonogashira couplings for synthesizing compounds like this compound, the choice of phosphine ligand significantly impacts reaction efficiency. beilstein-journals.org

While triphenylphosphine (PPh₃) is commonly used, studies have demonstrated that more electron-rich and bulky ligands can enhance catalytic activity. For instance, in copper-free systems, tri(p-tolyl)phosphine [P(p-tol)₃] was found to give higher yields compared to PPh₃. beilstein-journals.org The increased electron density on the phosphorus atom of P(p-tol)₃ makes the palladium center more electron-rich, which can facilitate the rate-limiting oxidative addition step.

For more challenging couplings, particularly in decarboxylative approaches, bulky biarylphosphine ligands such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) have proven to be highly effective. beilstein-journals.orgbeilstein-journals.org These ligands promote the reductive elimination step and help stabilize the active Pd(0) catalytic species, leading to improved yields and broader substrate scope. mit.edu

Decarboxylative Coupling Approaches

An innovative alternative to the traditional Sonogashira reaction is the decarboxylative coupling of aryl halides with alkynyl carboxylic acids. nih.govtandfonline.com This methodology avoids the use of terminal alkynes directly, instead employing a more stable and easily handled propiolic acid derivative. nih.govtandfonline.com For the synthesis of this compound, the alkyne source is 4-hydroxy-4-methyl-2-pentynoic acid. beilstein-journals.orgbeilstein-journals.org

This reaction is also catalyzed by palladium and proceeds with the extrusion of carbon dioxide (CO₂). tandfonline.com The process requires a palladium catalyst, often paired with a bulky, electron-rich phosphine ligand like SPhos or XPhos, and a specific base, such as tetrabutylammonium (B224687) fluoride (TBAF), in a solvent like THF. beilstein-journals.orgbeilstein-journals.org This approach has shown good compatibility with a range of substituted aryl bromides, providing a powerful tool for the synthesis of aryl-2-methyl-3-butyn-2-ols. beilstein-journals.org

Table 3: Selected Yields for Decarboxylative Synthesis of Aryl-2-methyl-3-butyn-2-ols beilstein-journals.org

Aryl Bromide Product Yield (%)
3-Bromoaniline 75
4-Bromo-N,N-dimethylaniline 73
1-Bromo-3,5-dimethoxybenzene 80
4-Bromobenzonitrile 65

Alternative Synthetic Routes and Precursors

The primary synthetic pathways to this compound are rooted in the palladium-catalyzed cross-coupling strategies detailed above. There are two main sets of precursors depending on the chosen route:

Sonogashira-Hagihara Route : This pathway utilizes a 4-substituted aryl halide and a protected acetylene source.

Aryl Precursor : 1-Bromo-4-iodobenzene is a common starting material due to the higher reactivity of the carbon-iodine bond over the carbon-bromine bond in palladium-catalyzed reactions. Alternatively, 1,4-dibromobenzene can be used, though controlling selectivity can be a challenge.

Alkyne Precursor : 2-Methyl-3-butyn-2-ol is the standard reagent, serving as a stable, easily handled, and protected source of the ethyne unit. nih.govresearchgate.net

Decarboxylative Coupling Route : This approach uses an aryl halide and an alkynyl carboxylic acid.

Aryl Precursor : As with the Sonogashira route, various 4-bromophenyl halides, such as 1-bromo-4-iodobenzene or even 4-bromobenzonitrile, can be used. beilstein-journals.org

Alkyne Precursor : 4-Hydroxy-4-methyl-2-pentynoic acid is the specific carboxylic acid used, which generates the required 2-methylbut-3-yn-2-ol moiety in situ after decarboxylation. beilstein-journals.orgbeilstein-journals.org

Strategies Involving Aryl Halides and 2-Methylbut-3-yn-2-ol

The Sonogashira coupling reaction is a cornerstone for the synthesis of this compound. This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex, often with a copper(I) co-catalyst. nih.gov The general reactivity trend for the aryl halide in Sonogashira coupling is I > Br > Cl > F, making 4-bromophenyl derivatives suitable substrates. nih.gov

Both traditional copper-co-catalyzed and copper-free Sonogashira protocols have been successfully employed for the synthesis of related aryl-2-methyl-3-butyn-2-ols. nih.govbeilstein-journals.org In a typical copper-free procedure, an aryl bromide is reacted with 2-methylbut-3-yn-2-ol in the presence of a palladium catalyst, a phosphine ligand, and a base in a suitable solvent. beilstein-journals.org

A variety of aryl bromides can be successfully coupled with 2-methylbut-3-yn-2-ol, demonstrating the versatility of this method. Below is a table summarizing the results for the copper-free Sonogashira coupling of different aryl bromides.

Reaction conditions: Aryl bromide (1.0 mmol), 2-methylbut-3-yn-2-ol (1.2 mmol), Pd(OAc)₂ (3 mol %), P(p-tol)₃ (6 mol %), DBU (3 mmol), THF, 80 °C, 6 h. Data sourced from a study on similar compounds. beilstein-journals.org

Retro-Favorsky Elimination in Precursor Synthesis

The use of 2-methylbut-3-yn-2-ol in the Sonogashira coupling serves a dual purpose. It not only acts as the alkyne component but also as a protecting group for the terminal alkyne. nih.gov The resulting product, this compound, can be used to generate the corresponding terminal alkyne, 1-bromo-4-ethynylbenzene (B14332), through a retro-Favorsky reaction. nih.gov This reaction involves the base-catalyzed elimination of acetone (B3395972) from the tertiary alcohol. nih.gov This two-step sequence of Sonogashira coupling followed by retro-Favorsky elimination is a common strategy for the synthesis of terminal arylalkynes. nih.gov

Mechanistic Insights into Synthetic Pathways

Understanding the underlying mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and expanding their scope.

Catalytic Cycles in Coupling Reactions

The Sonogashira coupling reaction is generally accepted to proceed through two interconnected catalytic cycles: a palladium cycle and, in the traditional method, a copper cycle. nih.gov

Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 4-bromobenzene derivative) to form a Pd(II) complex. This is often the rate-determining step. nih.gov

Transmetalation: The aryl-palladium(II) complex then reacts with a copper acetylide (formed in the copper cycle) in a transmetalation step, where the acetylide group is transferred to the palladium center. nih.gov

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product, this compound, and regenerate the Pd(0) catalyst. nih.gov

Copper Cycle:

π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, 2-methylbut-3-yn-2-ol, to form a π-alkyne complex. This coordination increases the acidity of the terminal proton. nih.gov

Deprotonation: A base then deprotonates the alkyne to form a copper acetylide intermediate. nih.gov

Transmetalation: This copper acetylide is the species that participates in the transmetalation step with the palladium complex. nih.gov

In copper-free Sonogashira reactions , the mechanism is believed to involve the direct reaction of the palladium-alkynyl complex, which is formed by the deprotonation of the alkyne that is coordinated to the palladium center. nih.gov

Role of Solvents and Bases in Reaction Efficiency

The choice of solvent and base plays a critical role in the efficiency of the Sonogashira coupling.

Solvents: The solvent must be capable of dissolving the various components of the reaction, including the aryl halide, the alkyne, the palladium catalyst, and the base. Amine bases like triethylamine or diethylamine can often serve as both the base and the solvent. orgsyn.org Other commonly used solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile. beilstein-journals.org The polarity of the solvent can influence the reaction rate and selectivity. nih.gov

Reactivity and Transformational Chemistry of 4 4 Bromophenyl 2 Methylbut 3 Yn 2 Ol

Cleavage Reactions and Alkyne Derivatization

A key aspect of the reactivity of 4-(4-bromophenyl)-2-methylbut-3-yn-2-ol is the deprotection of the alkyne. The 2-hydroxyprop-2-yl group serves as a common protecting group for terminal alkynes, which can be readily removed under basic conditions to yield the corresponding terminal arylalkyne. This unmasking is a critical step for subsequent functionalization of the alkyne.

Retro-Favorsky Elimination to Terminal Arylalkynes

The cleavage of the 2-hydroxyprop-2-yl group from 4-aryl-2-methyl-3-butyn-2-ols, including the bromo-substituted title compound, proceeds through a base-catalyzed retro-Favorsky elimination of acetone (B3395972). nih.gov This reaction effectively liberates the terminal alkyne, 1-bromo-4-ethynylbenzene (B14332), which is a valuable precursor for further synthetic transformations.

A particularly efficient method for this deprotection involves the use of tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) with methanol (B129727) as an additive. beilstein-journals.org This catalytic system has been shown to dramatically reduce reaction times under milder conditions compared to traditional methods that often require high temperatures (typically >110 °C) and prolonged reaction times. beilstein-journals.org For many 4-aryl-2-methyl-3-butyn-2-ols, this deprotection can be completed within minutes at temperatures ranging from 55–75 °C, affording the terminal arylacetylenes in good to excellent yields. beilstein-journals.org

Table 1: Conditions for Retro-Favorsky Elimination

Catalyst System Temperature (°C) Reaction Time Yield
Tetrabutylammonium hydroxide / Methanol 55-75 Minutes Good to Excellent

Controlled Alkyne Functionalization

Once deprotected to the terminal alkyne, 1-bromo-4-ethynylbenzene can undergo a variety of controlled functionalization reactions. The terminal C-H bond of the alkyne is acidic and can be readily metallated or used in various coupling reactions. While direct functionalization of this compound is less common, the chemistry of its deprotected counterpart is extensive.

Modern catalytic methods allow for diverse transformations of terminal alkynes. For instance, gold-catalyzed four-component reactions can achieve multifunctionalization of alkynes, breaking the carbon-carbon triple bond to form new chemical bonds. nih.gov Another approach involves a dual photoredox and nickel catalytic strategy for the stereodivergent sulfonylalkenylation of terminal alkynes, allowing for the controlled synthesis of both Z- and E-sulfonyl-1,3-dienes. nih.govresearchgate.net These methods highlight the synthetic potential of the alkyne moiety after the retro-Favorsky elimination.

Participation in Cycloaddition and Annulation Reactions

The terminal alkyne generated from this compound is a valuable participant in cycloaddition and annulation reactions, which are powerful methods for the construction of cyclic and heterocyclic systems.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly reliable and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. rsc.orgnih.gov The terminal alkyne, 1-bromo-4-ethynylbenzene, derived from the title compound, is an excellent substrate for this reaction. When reacted with an organic azide (B81097) in the presence of a copper(I) catalyst, it exclusively forms the corresponding 1-(4-bromophenyl)-4-substituted-1H-1,2,3-triazole.

This reaction is known for its wide functional group tolerance, mild reaction conditions, and high yields. scispace.comunizar.es The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. rsc.org The resulting triazole ring is a stable aromatic system found in a wide range of applications, including pharmaceuticals and materials science.

Palladium-Catalyzed Carbocyclization Pathways

While the direct participation of this compound in palladium-catalyzed carbocyclization is not extensively documented, its deprotected product, 1-bromo-4-ethynylbenzene, can be a substrate in such reactions. Palladium catalysis offers a wide array of methods for the construction of carbocyclic frameworks. For example, palladium-catalyzed oxidative carbocyclization-borylation of enallenes has been developed for the selective formation of cyclobutene (B1205218) derivatives. nih.govnih.govdiva-portal.org Although this specific example involves enallenes, it illustrates the capability of palladium catalysis to forge new carbon-carbon bonds and construct cyclic systems. The terminal alkyne can potentially participate in similar palladium-catalyzed annulation reactions with appropriate reaction partners to form various carbocyclic structures.

Substitution and Functional Group Interconversion at the Aryl Bromide Center

The aryl bromide moiety of this compound is a versatile handle for a variety of substitution and functional group interconversion reactions, most notably through palladium-catalyzed cross-coupling reactions.

The synthesis of the title compound itself is often achieved via a Sonogashira coupling reaction between a dibromobenzene and 2-methyl-3-butyn-2-ol. nih.gov More specifically, copper-free palladium-catalyzed coupling of 2-methylbut-3-yn-2-ol with aryl bromides has been shown to be highly effective. nih.gov A catalytic system consisting of palladium acetate (B1210297) and tri(p-tolyl)phosphine with DBU as the base can couple a wide range of aryl bromides, including those that are electron-rich, electron-poor, and sterically hindered, in good to excellent yields. nih.gov

This reactivity demonstrates that the carbon-bromine bond is susceptible to oxidative addition to a palladium(0) complex, initiating a catalytic cycle. This allows for the introduction of a wide variety of substituents at the para-position of the phenyl ring. The aryl bromide can be converted to aryl-aryl, aryl-alkyne, aryl-amine, and other linkages through well-established cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination, making this compound a bifunctional building block for the synthesis of complex organic molecules.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Acetone
1-Bromo-4-ethynylbenzene
Tetrabutylammonium hydroxide
Methanol
1-(4-Bromophenyl)-4-substituted-1H-1,2,3-triazole
2-Methyl-3-butyn-2-ol
Palladium acetate
Tri(p-tolyl)phosphine

Cross-Coupling Reactions at the Aryl Bromide Moiety

The carbon-bromine bond on the phenyl ring is a key functional group for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. The Sonogashira and Suzuki-Miyaura couplings are particularly effective for aryl bromides, allowing for the extension of the molecule's carbon framework.

Sonogashira Coupling: This reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide. researchgate.net While this compound itself is the product of a Sonogashira reaction between a di-brominated benzene (B151609) and 2-methylbut-3-yn-2-ol, the remaining aryl bromide can undergo a second coupling. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org Copper-free protocols have also been developed to circumvent issues related to the presence of copper. nih.govresearchgate.net A variety of palladium catalysts, ligands, bases, and solvents can be utilized, with conditions often optimized for the specific substrates. nih.govnih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron species (like a boronic acid) with an organic halide. wikipedia.org This reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing reagents. organic-chemistry.orgnih.gov The aryl bromide of this compound can be effectively coupled with various aryl or vinyl boronic acids using a palladium catalyst and a base. mdpi.comresearchgate.net The choice of catalyst, ligands, and base is crucial for achieving high yields. organic-chemistry.org

Below is a table summarizing typical conditions for these cross-coupling reactions with aryl bromides.

Coupling ReactionCatalyst SystemBaseSolventTypical Yield
Sonogashira CouplingPd(OAc)₂ / P(p-tol)₃DBUTHFGood to Excellent nih.gov
Sonogashira CouplingPd(OAc)₂ / PPh₃ / CuIDiethylamineDiethylamineNot specified nih.gov
Suzuki-Miyaura CouplingPd(PPh₃)₄K₃PO₄1,4-DioxaneGood mdpi.com
Suzuki-Miyaura CouplingPd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃ or K₃PO₄THF / WaterHigh organic-chemistry.org

Transformations Involving the Tertiary Alcohol Moiety

The tertiary propargylic alcohol group is a hub of reactivity, susceptible to reactions at the hydroxyl group itself and to characteristic rearrangement pathways under acidic conditions.

Reactions at the Hydroxyl Group

The hydroxyl group of this compound can undergo reactions typical of tertiary alcohols, such as esterification and etherification, although these can be challenging.

Esterification: The reaction of a tertiary alcohol with a carboxylic acid to form an ester is an equilibrium-controlled process typically catalyzed by a strong acid. chemguide.co.uk However, tertiary alcohols like this compound are highly prone to dehydration under strong acid and heating, leading to the formation of olefins as major byproducts. google.com To circumvent this, esterification is often carried out using more reactive carboxylic acid derivatives like acyl chlorides or anhydrides, usually in the presence of a non-nucleophilic base (e.g., pyridine) at lower temperatures to minimize side reactions.

Etherification: The formation of ethers from tertiary alcohols is also complicated by the propensity for elimination reactions. Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide followed by reaction with an alkyl halide, can be a viable route. However, the basic conditions required for alkoxide formation might be compatible with the rest of the molecule. Alternatively, acid-catalyzed addition of the alcohol to a reactive alkene (like isobutylene) can form a tertiary ether, but again, competing dehydration of the starting alcohol is a significant concern.

Rearrangement Pathways

Tertiary propargylic alcohols are well-known to undergo acid-catalyzed rearrangements, primarily the Meyer-Schuster and Rupe rearrangements. wikipedia.orgen-academic.comsynarchive.com These reactions compete with each other and are driven by the formation of a stable conjugated carbonyl system. slideshare.netsynarchive.com

Meyer-Schuster Rearrangement: This reaction is an acid-catalyzed isomerization of a propargylic alcohol to an α,β-unsaturated ketone or aldehyde. organicreactions.org For a tertiary alcohol like this compound, the mechanism involves the protonation of the hydroxyl group, which then leaves as water. wikipedia.orgen-academic.com This is followed by a 1,3-shift of the hydroxyl group (as water) and subsequent tautomerization of the resulting allenol intermediate to yield the final α,β-unsaturated ketone. wikipedia.orgorganicreactions.org

Rupe Rearrangement: This competing pathway also occurs under acidic conditions, particularly with tertiary alcohols that have a terminal alkyne. wikipedia.orgsynarchive.com However, for internal alkynes like the one in the title compound, the Rupe pathway is less common but can be initiated by the formation of a vinyl cation followed by hydration and rearrangement to yield an α,β-unsaturated ketone. wikipedia.orgyoutube.com The key distinction from the Meyer-Schuster pathway is the formation of an enyne intermediate in the Rupe rearrangement. en-academic.com

The expected major product from the acid-catalyzed rearrangement of this compound via the Meyer-Schuster pathway would be 4-(4-bromophenyl)-3-methylbut-3-en-2-one.

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallographic Analysis

No publicly available crystallographic data was found for 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol.

Molecular Conformation and Geometry

Specific details on the molecular conformation and geometry of this compound, which would be derived from X-ray crystallography, are not available.

Intermolecular Interactions: Hydrogen Bonding and π-Stacking

Information regarding the intermolecular interactions, such as hydrogen bonding and π-stacking, for this compound is not available from experimental crystal structure data.

Crystal Packing and Supramolecular Assemblies

Details on the crystal packing and the formation of any supramolecular assemblies for this compound are not available in the absence of crystallographic studies.

Spectroscopic Characterization Methodologies

Experimentally determined spectroscopic data for this compound are not available in the searched literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies (¹H NMR, ¹³C NMR)

Specific ¹H NMR and ¹³C NMR spectral data, including chemical shifts, coupling constants, and signal assignments for this compound, have not been reported in the available literature.

Infrared (IR) Spectroscopy Analysis

The characteristic infrared absorption frequencies for the functional groups present in this compound are not documented in the available spectroscopic data.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, mass spectrometry provides crucial information for confirming its molecular identity and understanding its chemical stability.

When subjected to electron ionization (EI), the molecule loses an electron to form a molecular ion (M⁺•). Due to the presence of a bromine atom, the molecular ion peak is expected to appear as a characteristic doublet with a nearly 1:1 intensity ratio. This is because bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in approximately equal natural abundance. This isotopic signature is a key identifier for brominated compounds in mass spectrometry.

The fragmentation of the molecular ion of this compound is influenced by the presence of the tertiary alcohol, the aromatic ring, and the bromine atom. The primary fragmentation pathways typically involve the cleavage of bonds adjacent to the oxygen atom (alpha-cleavage) and the loss of stable neutral molecules.

A prominent fragmentation pathway for tertiary alcohols is the loss of a methyl group (•CH₃) via alpha-cleavage. This results in the formation of a stable oxonium ion. The loss of a methyl radical from the molecular ion of this compound would generate a significant fragment. Another potential fragmentation is the loss of a water molecule (H₂O), which is a common rearrangement for alcohols.

The following table summarizes the predicted key ions and their corresponding mass-to-charge ratios (m/z) for this compound, considering the ⁷⁹Br isotope for simplicity in the primary fragment analysis. The actual spectrum would show a corresponding peak for the ⁸¹Br isotope at m/z + 2 for each bromine-containing fragment.

Predicted Fragment Ion Structure of Fragment m/z (for ⁷⁹Br) Proposed Fragmentation Pathway
[M]⁺•[C₁₁H₁₁BrO]⁺•238Molecular Ion
[M+2]⁺•[C₁₁H₁₁(⁸¹Br)O]⁺•240Isotopic Molecular Ion
[M-CH₃]⁺[C₁₀H₈BrO]⁺223Loss of a methyl radical
[M-H₂O]⁺•[C₁₁H₉Br]⁺•220Loss of a water molecule
[C₉H₆Br]⁺[C₉H₆Br]⁺195Further fragmentation
[C₆H₄Br]⁺[C₆H₄Br]⁺155Cleavage of the butynyl group

Further fragmentation of the bromophenyl-containing ions would also be expected, leading to a complex but interpretable mass spectrum that can be used to confirm the structure of the compound. The relative intensities of these fragment peaks provide additional insight into the stability of the respective ions and the likelihood of different fragmentation pathways.

Computational Chemistry and Theoretical Studies

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method for studying substituted phenylalkynes and related structures. scispace.commdpi.com Functionals such as B3LYP, often paired with basis sets like 6-311++G(d,p), are employed to perform geometry optimizations and calculate various molecular properties. scispace.comnih.gov For 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol, DFT calculations can predict key structural parameters, including bond lengths, bond angles, and dihedral angles. These calculations typically begin by optimizing the molecule's geometry in the gas phase to find its lowest energy conformation. nih.gov Furthermore, DFT is used to compute vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to validate the calculated structure. openaccesspub.org

Molecular Orbital Theory provides a framework for understanding the electronic behavior of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich π-system of the bromophenyl ring and the carbon-carbon triple bond. The LUMO is likely distributed over the antibonding orbitals of the aromatic ring. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. mdpi.comnih.gov

Table 1: Global Reactivity Descriptors from HOMO-LUMO Energies This table presents theoretical chemical reactivity descriptors that can be calculated from the energies of frontier molecular orbitals.

Descriptor Formula Description
Ionization Potential (I) I ≈ -EHOMO The minimum energy required to remove an electron from the molecule.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added to the molecule.
Electronegativity (χ) χ = (I + A) / 2 A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 Measures the resistance to change in electron distribution or charge transfer.
Chemical Softness (S) S = 1 / (2η) The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

To understand the mechanism of reactions involving this compound, such as its synthesis via Sonogashira coupling or its subsequent transformations, computational methods are used to locate and characterize the transition states (TS). researchgate.net A transition state represents the highest energy point along a reaction coordinate. DFT calculations can determine the geometry and energy of these short-lived structures. researchgate.net A key verification for a true transition state is the calculation of its vibrational frequencies, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate that connects reactants to products. researchgate.net

Table 2: Illustrative Energy Profile for a Catalytic Step This table provides a hypothetical example of calculated relative free energies for the species involved in a single step of a catalytic reaction.

Species Description Relative Gibbs Free Energy (ΔG, kcal/mol)
Reactant + Catalyst Starting materials 0.0
Intermediate 1 First intermediate complex -5.2
Transition State 1 Transition state for the first step +14.8

Conformational Analysis and Molecular Dynamics Simulations

While this compound is a relatively rigid molecule, some degree of conformational freedom exists, primarily concerning the rotation around the single bond connecting the phenyl ring to the alkyne moiety. Conformational analysis via computational methods can map the potential energy surface of this rotation to identify the most stable (lowest energy) conformation and the energy barriers between different rotational isomers.

Table of Compounds

Compound Name
This compound
4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol
(RS)-(4-bromophenyl)(pyridine-2yl)methanol
2-methyl-3-butyn-2-ol

Solvent Effects on Reactivity and Structure (Computational Aspects)

Computational investigations into the precise influence of solvents on the reactivity and structural parameters of this compound are not extensively detailed in publicly available scientific literature. Theoretical studies typically employ computational models to predict how a solvent medium interacts with a solute molecule, thereby affecting its geometric structure, electronic distribution, and reactivity in chemical transformations. These effects are generally categorized into explicit and implicit solvent models.

Explicit models would involve simulating individual solvent molecules around the solute, offering a detailed picture of specific interactions like hydrogen bonding. Implicit models, or continuum models, represent the solvent as a continuous medium with a defined dielectric constant, providing a more generalized understanding of electrostatic effects on the solute's behavior.

While direct computational data for this compound is not available, studies on analogous compounds can offer insights into the types of solvent effects that could be anticipated. For instance, computational analyses of similar aromatic alkynols often focus on how polar and non-polar solvents can influence the stability of reactants, transition states, and products. The polarity of the solvent can significantly impact reaction rates and pathways by stabilizing or destabilizing charged or polar intermediates.

For a molecule like this compound, key areas for computational investigation regarding solvent effects would include:

Hydrogen Bonding: The hydroxyl group (-OH) of the molecule can act as both a hydrogen bond donor and acceptor. Computational studies would likely explore how protic solvents (e.g., water, methanol) and aprotic polar solvents (e.g., DMSO, acetone) interact with this functional group. These interactions can alter the molecule's conformation and the acidity of the hydroxyl proton.

Dipole Moment: The presence of the bromine atom and the hydroxyl group induces a dipole moment in the molecule. The interaction of this dipole with the solvent's dielectric medium would be a central aspect of computational analysis. Solvents with higher dielectric constants would be expected to have a more pronounced effect on the molecule's electronic structure and stability.

Reaction Pathways: In the context of a chemical reaction, such as a coupling reaction where this molecule might be a substrate, computational models could predict the energy barriers in different solvents. Solvents that can better stabilize the transition state of a reaction will lead to a faster reaction rate. For example, tetrahydrofuran (B95107) (THF) is a commonly used solvent in the synthesis of related compounds, and computational studies could elucidate its specific role in facilitating such reactions beyond simple dissolution.

Without specific research dedicated to this compound, any detailed data tables on solvent effects would be purely speculative. The generation of such data would necessitate dedicated quantum mechanical or molecular dynamics simulations, which have not been reported in the reviewed literature.

Applications and Advanced Synthetic Utility in Organic Chemistry

Building Block for Advanced Molecular Architectures

This compound is a key starting material for the construction of sophisticated molecular frameworks, leveraging its capacity for sequential and selective reactions.

Arylalkynes are fundamental components in the synthesis of materials with interesting optical properties due to their ability to form extended π-conjugated systems. elsevierpure.comnih.gov The Sonogashira coupling reaction, for which 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol is an ideal substrate, is a powerful method for creating carbon-carbon bonds between sp² and sp hybridized carbons. organic-chemistry.orgnih.gov This reaction facilitates the construction of linear polymers and complex aromatic structures that often exhibit fluorescence.

By coupling the aryl bromide end of the molecule and subsequently deprotecting and reacting the alkyne, chemists can synthesize highly conjugated systems like oligo(phenylene ethynylene)s (OPEs), which are known for their applications in molecular electronics and as fluorescent sensors. The rigid, linear structure imparted by the alkyne units is crucial for achieving desirable photophysical properties. elsevierpure.com

Table 1: Potential Optical Materials Derived from Arylalkyne Building Blocks

Material ClassSynthetic StrategyPotential Application
DiarylalkynesSequential Sonogashira couplingMolecular wires, Organic light-emitting diodes (OLEDs)
Conjugated PolymersPalladium-catalyzed polymerizationLight-emitting polymers, Chemical sensors
Fused Aromatic SystemsCyclization of poly-alkyne precursorsOrganic semiconductors, Fluorescent dyes

The structure of this compound is well-suited for the synthesis of a variety of heterocyclic compounds. The Sonogashira coupling reaction is a primary tool in this context, allowing the introduction of the arylalkyne moiety into a molecule which can then undergo intramolecular cyclization. beilstein-journals.orgnih.gov

For instance, coupling of the aryl bromide with a suitable partner followed by deprotection of the alkyne can yield an intermediate that, upon reaction with various reagents, can cyclize to form heterocycles such as indoles, quinolines, and furans. nih.govacs.org Electrophilic cyclization of the alkyne activated by metals or other electrophiles is a common strategy to form these ring systems. acs.org Furthermore, the alkyne itself can participate in cascade reactions to build fused heterocyclic systems. rsc.org

Table 2: Examples of Heterocycle Synthesis from Arylalkyne Precursors

Heterocycle ClassGeneral Reaction TypeKey Intermediate Feature
IndolesPalladium-catalyzed cyclizationortho-amino arylalkyne
IsoquinolinesTransition-metal catalyzed annulationortho-formyl arylalkyne
Pyrido-fused heterocyclesIntramolecular Diels-AlderConjugated alkyne with a pendant nitrile
BenzofuransIntramolecular cyclizationortho-hydroxy arylalkyne

The synthesis of natural products and their analogues often requires versatile and highly functionalized building blocks. researchgate.net Arylalkynes, such as the one derived from this compound, are valuable in this regard. acs.orgresearchgate.net They serve as rigid scaffolds to which complex side chains can be attached, and the alkyne can be transformed into other functional groups, such as alkenes (via reduction) or ketones (via hydration).

The bromophenyl group is also a feature of some natural products and provides a handle for late-stage functionalization, allowing for the creation of a library of analogues for structure-activity relationship (SAR) studies. nih.gov The ability to construct complex carbon skeletons through reactions like Sonogashira coupling makes this compound a useful starting point in diverted total synthesis, where a common intermediate is used to produce a range of related molecules. researchgate.net

Design and Development of Chemical Probes and Ligands

The structural motifs present in this compound are frequently found in molecules designed to interact with biological targets or to act as ligands in catalysis.

Recent research has highlighted the importance of the arylalkyne moiety in the development of potent and selective enzyme inhibitors. Specifically, analogues of this compound have been incorporated into chemical probes targeting PIKfyve kinase, an enzyme involved in cellular trafficking and signaling. nih.govnih.gov PIKfyve is a target for various diseases, and its inhibitors have been investigated in clinical trials. embopress.org

In the synthesis of these inhibitors, a core heterocyclic structure (like an indole) is functionalized at a specific position with the arylalkyne group via a Sonogashira coupling. nih.govnih.gov The 2-methyl-2-ol group on the alkyne is often retained in the final molecule, where it can form important hydrogen bonding interactions within the enzyme's active site. Structure-activity relationship studies have shown that modifications to the terminal alkyne group significantly impact the inhibitor's potency. nih.gov

Table 3: Activity of PIKfyve Inhibitor Analogues

CompoundAlkyne TerminusPIKfyve NanoBRET IC₅₀ (nM)Reference
Analogue 1 -C(CH₃)₂OH4.0 nih.gov
Analogue 2 -CH(CH₃)OH12.7 nih.gov
Analogue 3 Phenyl11.4 nih.gov

Data represents analogues where the core scaffold is coupled to different terminal alkynes, demonstrating the importance of the propargylic alcohol moiety.

Phosphines are a critical class of ligands in homogeneous catalysis. mdpi.com The introduction of an alkyne functional group onto a phosphine (B1218219) ligand allows for post-synthesis modification, for example, through "click chemistry" like the copper-catalyzed azide-alkyne cycloaddition. This enables the creation of a diverse library of ligands from a common alkynyl-phosphine precursor.

Starting from this compound, one could envision a synthetic route where the bromo group is first converted to a phosphine group (e.g., via lithiation and reaction with a chlorophosphine). The resulting molecule, an arylphosphine with a protected terminal alkyne, can then be used as a ligand itself or be further functionalized at the alkyne position. This modular approach is highly valuable in the development of new catalytic systems. researchgate.netnih.gov

Enabling Reagent in Complex Organic Synthesis

Strategies for Carbon-Carbon Bond Formation

"this compound" is a key substrate in a variety of carbon-carbon bond-forming reactions, most notably in palladium-catalyzed cross-coupling reactions. The presence of both an aryl bromide and a terminal alkyne within the same molecule allows for sequential or selective functionalization, providing a powerful tool for the synthesis of disubstituted alkynes and more complex conjugated systems.

One of the most prominent applications of this compound and its analogs is in the Sonogashira coupling reaction . This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. The 2-methylbut-3-yn-2-ol moiety serves as a protected terminal alkyne, which can be coupled with various aryl halides. nih.gov Subsequently, the protecting group can be removed under basic conditions via a retro-Favorsky elimination of acetone (B3395972) to reveal the terminal alkyne for further transformations. nih.gov

Research has demonstrated the successful synthesis of various aryl-2-methyl-3-butyn-2-ols from aryl bromides through copper-free Sonogashira coupling reactions. researchgate.net These protocols often utilize a palladium acetate (B1210297) catalyst in combination with a phosphine ligand, such as tri(p-tolyl)phosphine, and an organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like tetrahydrofuran (B95107) (THF). researchgate.net The efficiency of these reactions allows for the coupling of a wide range of aryl bromides, including those with electron-donating and electron-withdrawing groups. researchgate.net

The general scheme for the Sonogashira coupling involving an aryl bromide and 2-methylbut-3-yn-2-ol is depicted below:

Scheme 1: General Sonogashira coupling reaction to form 4-aryl-2-methylbut-3-yn-2-ols.

A variety of conditions have been explored to optimize these coupling reactions, highlighting the importance of the choice of catalyst, ligand, base, and solvent. For instance, in some cases, the use of bulky, electron-rich phosphine ligands has been shown to be effective for the coupling of aryl bromides at room temperature.

The following table summarizes representative examples of Sonogashira coupling reactions to synthesize aryl-2-methylbut-3-yn-2-ols, showcasing the versatility of this methodology.

Aryl BromideCatalyst/LigandBaseSolventYield (%)
4-BromoanisolePd(OAc)₂ / PPh₃Et₂NH-74
3-BromoanilinePd(OAc)₂ / P(p-tol)₃DBUTHF86
1-BromonaphthalenePd(OAc)₂ / P(p-tol)₃DBUTHF95
Methyl 4-bromobenzoatePd(OAc)₂ / P(p-tol)₃DBUTHF96
This table is generated based on data from cited research papers. nih.govresearchgate.net

Stereoselective Synthesis Applications

While "this compound" is primarily utilized for the construction of the carbon backbone in organic synthesis, its structure holds potential for applications in stereoselective transformations. Although specific examples directly employing this compound in stereoselective reactions are not extensively documented in the literature, the functional groups present—a tertiary propargyl alcohol and an alkyne—are known to participate in a variety of asymmetric reactions.

The propargylic alcohol moiety is a key functional group in many stereoselective reactions. For instance, the asymmetric reduction of a ketone precursor to "this compound" could establish a chiral center at the alcohol-bearing carbon. Furthermore, the hydroxyl group can act as a directing group in reactions involving the adjacent alkyne, influencing the stereochemical outcome.

One potential area of application is in asymmetric additions to the alkyne . The triple bond can undergo a variety of addition reactions, and with the use of chiral catalysts or reagents, these additions can be rendered enantioselective or diastereoselective. For example, the catalytic asymmetric alkynylation of aldehydes and imines is a powerful method for the synthesis of optically active propargyl alcohols and amines. nih.gov While the target compound itself is a propargyl alcohol, its derivatives could participate in further stereoselective transformations.

Another avenue for stereoselective synthesis involves reactions where the propargylic alcohol itself is a substrate. For example, highly regio- and stereoselective carbometallation reactions of 3-aryl-substituted secondary propargylic alcohols have been developed. These reactions, mediated by copper(I) chloride, allow for the synthesis of fully substituted allylic alcohols from readily available optically active propargylic alcohols without significant racemization.

Furthermore, the development of chiral ligands for palladium-catalyzed reactions could enable enantioselective versions of the Sonogashira coupling, leading to chiral products. While this has not been specifically reported for "this compound," the principle of asymmetric catalysis in cross-coupling reactions is well-established.

Q & A

Q. What synthetic methodologies are most effective for preparing 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via Sonogashira coupling , involving a palladium-catalyzed cross-coupling between 4-bromophenylacetylene derivatives and 2-methyl-3-butyn-2-ol. Key steps include:

  • Catalyst System : Use Pd(PPh₃)₂Cl₂/CuI with a base like triethylamine in THF or DMF .
  • Temperature : Reactions are conducted at 60–80°C under inert atmosphere (N₂/Ar) to prevent alkyne oxidation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization.
    Optimization : Monitor reaction progress via TLC. Adjust catalyst loading (0.5–2 mol%) and solvent polarity to improve yield (reported 65–85%).

Q. How can the crystal structure of this compound be resolved, and what software tools are recommended for refinement?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : Employ SHELXT (direct methods) or SHELXD (dual-space recycling) for phase determination .
  • Refinement : Refine with SHELXL using full-matrix least-squares on F². Address disorder in the propargyl group using PART and ISOR commands .
  • Validation : Check for geometric anomalies (e.g., bond lengths, angles) with PLATON or CIF validation tools .
    Visualization : Generate ORTEP diagrams using ORTEP-3 to represent thermal ellipsoids .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data contradictions resolved?

Methodological Answer:

  • FTIR : Confirm alkyne C≡C stretch (~2100–2260 cm⁻¹) and hydroxyl O-H stretch (~3400 cm⁻¹) .
  • NMR : Use ¹H/¹³C NMR in CDCl₃. Key signals:
    • Propargyl methyl group: δ ~1.6 ppm (s, 3H).
    • Aromatic protons: δ ~7.3–7.5 ppm (AA’BB’ pattern) .
  • MS : ESI-MS to confirm molecular ion [M+H]⁺ (m/z ≈ 257).
    Contradictions : Discrepancies in integration (e.g., overlapping peaks) are resolved by 2D NMR (COSY, HSQC) or temperature-variable experiments.

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral auxiliaries or catalysts are effective?

Methodological Answer:

  • Chiral Catalysis : Use Pd complexes with chiral ligands (e.g., BINAP or Josiphos) to induce asymmetry during Sonogashira coupling .
  • Resolution : Separate enantiomers via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) or enzymatic kinetic resolution.
  • Validation : Confirm enantiopurity with polarimetry or X-ray crystallography of diastereomeric derivatives .

Q. What strategies are recommended for analyzing the compound’s biological activity, particularly in antimicrobial or antiviral assays?

Methodological Answer:

  • Antimicrobial Assays :
    • MIC Determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (CLSI guidelines).
    • Biofilm Inhibition : Use crystal violet staining in 96-well plates .
  • Antiviral Screening :
    • Enzymatic Inhibition : Target viral proteases (e.g., SARS-CoV-2 Mpro) using fluorescence-based assays.
    • Cytopathic Effect (CPE) Assays : Infect Vero cells with HCoV-229E and measure viability via MTT .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level (Gaussian 16). Analyze frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Docking Studies : Dock into CCR5 (HIV co-receptor) or bacterial enzymes (e.g., FabI) using AutoDock Vina . Validate poses with MD simulations (NAMD/GROMACS) .
  • ADMET Prediction : Use SwissADME to estimate solubility (LogP ≈ 3.2) and CYP450 inhibition .

Q. What are the key challenges in scaling up the synthesis while maintaining stereochemical integrity?

Methodological Answer:

  • Catalyst Efficiency : Replace homogeneous catalysts with immobilized Pd on mesoporous silica for recyclability.
  • Process Control : Monitor reaction kinetics via in-situ FTIR or Raman spectroscopy to detect byproducts (e.g., Glaser coupling).
  • Crystallization Engineering : Use anti-solvent (e.g., water) addition to enhance crystal purity and yield .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational spectroscopic data?

Methodological Answer:

  • Solvent Effects : Re-run DFT calculations with explicit solvent models (e.g., PCM for CDCl₃).
  • Conformational Sampling : Perform MD simulations to account for dynamic effects in NMR chemical shifts.
  • Validation : Cross-check with solid-state NMR or SCXRD-derived geometries .

Q. What steps resolve inconsistencies in biological assay results across different laboratories?

Methodological Answer:

  • Standardization : Use reference compounds (e.g., ciprofloxacin for antimicrobial assays) and adhere to CLSI protocols.
  • Replicate Design : Perform triplicate experiments with blinded analysis.
  • Metadata Reporting : Document cell passage numbers, serum batches, and incubation conditions .

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4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol
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